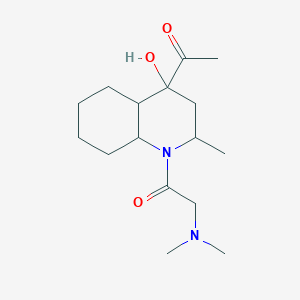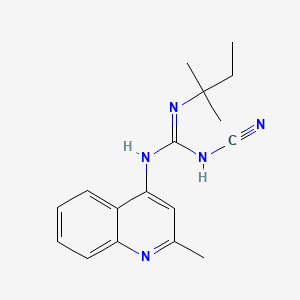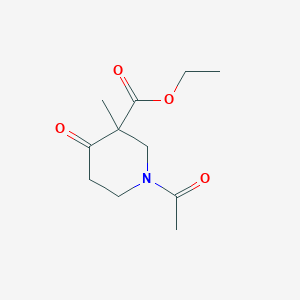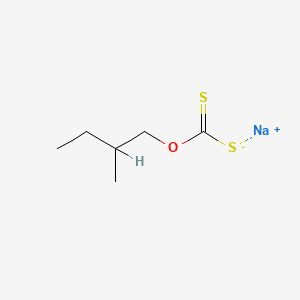
7-(3-Hydroxypropyl)oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Hydroxypropyl)oxepan-2-one is a chemical compound that belongs to the class of lactones, specifically oxepanones It is characterized by a seven-membered ring structure with an oxygen atom and a hydroxypropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxypropyl)oxepan-2-one can be achieved through several methods. One common approach involves the ring-opening polymerization of oxepane, followed by functionalization to introduce the hydroxypropyl group . This method typically employs cationic initiators such as EtaOBF4, EtaOSbCls, and SbCls-epichlorohydrin . The reaction conditions include maintaining the temperature at around 30°C to 56-58°C to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve the Baeyer-Villiger oxidation of cyclohexanone with peracetic acid, followed by further functionalization steps . This method is scalable and can produce large quantities of the compound with high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Hydroxypropyl)oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of diols.
Substitution: Formation of substituted oxepanones.
Aplicaciones Científicas De Investigación
7-(3-Hydroxypropyl)oxepan-2-one has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers through ring-opening polymerization.
Biomedical Research: Employed in the development of biomedical materials, including drug delivery systems and tissue engineering scaffolds.
Industrial Applications: Utilized in the production of high-performance materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 7-(3-Hydroxypropyl)oxepan-2-one involves its ability to undergo ring-opening polymerization, which is initiated by cationic or anionic initiators . The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the polymer’s properties. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Caprolactone: Another lactone with a seven-membered ring, used in polymer synthesis.
Oxepin: An oxygen-containing heterocycle with a seven-membered ring and three double bonds.
7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one: A terpene lactone with similar structural features.
Uniqueness
7-(3-Hydroxypropyl)oxepan-2-one is unique due to its specific hydroxypropyl substituent, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions, such as in biomedical materials and specialized polymers.
Propiedades
Número CAS |
64767-64-2 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
7-(3-hydroxypropyl)oxepan-2-one |
InChI |
InChI=1S/C9H16O3/c10-7-3-5-8-4-1-2-6-9(11)12-8/h8,10H,1-7H2 |
Clave InChI |
SMXCYPCZMUPCKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)OC(C1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)

![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)

![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)



![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
silane](/img/structure/B14479634.png)

